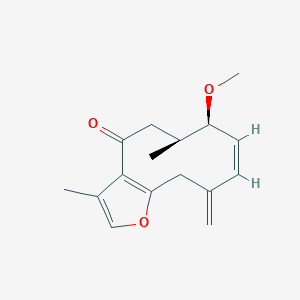

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one

Beschreibung

Eigenschaften

Molekularformel |

C16H20O3 |

|---|---|

Molekulargewicht |

260.33 g/mol |

IUPAC-Name |

(6S,7R,8Z)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |

InChI |

InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5-/t11-,14-/m0/s1 |

InChI-Schlüssel |

KYVMPRMAGALGDM-NCETYUCASA-N |

Isomerische SMILES |

C[C@H]1CC(=O)C2=C(CC(=C)/C=C\[C@@H]1OC)OC=C2C |

Kanonische SMILES |

CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Plant Material Selection

The compound is predominantly isolated from the resin of Commiphora erythraea (Burseraceae), a plant native to East Africa and the Arabian Peninsula. Resin collection involves scoring the bark to exude oleo-gum resin, which is air-dried and ground into a powder for extraction.

Solvent Extraction Techniques

Initial extraction employs non-polar to moderately polar solvents:

- Hexane extraction : Ground resin is macerated in hexane for 16–24 hours, followed by filtration and solvent evaporation under reduced pressure. This yields a crude hexane extract rich in furanosesquiterpenoids.

- Methanol extraction : Alternative protocols use methanol for maceration, particularly when targeting polar derivatives. The methanol extract is partitioned between water and n-heptane to isolate non-polar fractions.

Fractionation and Isolation Strategies

Liquid-Liquid Partitioning

The hexane or methanol extract undergoes liquid-liquid partitioning to separate compounds by polarity:

Column Chromatography

Silica gel column chromatography is the cornerstone of purification:

- Stationary phase : Silica gel (60–200 μm) with gradient elution using n-hexane/EtOAc or CH₂Cl₂/EtOAc.

- Elution profile :

- Column dimensions : 50 cm × 5 cm (i.d.)

- Eluent : n-hexane → EtOAc gradient (0–100%)

- Fraction collection : 7 mL fractions monitored by TLC (Rf = 0.4 in n-hexane/EtOAc 8:2)

Preparative Thin-Layer Chromatography (TLC)

Final purification employs preparative TLC:

- Plates : Silica gel 60 F₂₅₄ (0.5 mm thickness)

- Mobile phase : n-hexane/EtOAc (7:3)

- Visualization : UV light (254 nm) and anisaldehyde-H₂SO₄ staining.

Structural Elucidation and Characterization

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS confirms the molecular formula C₁₆H₂₂O₃ (calc. 261.1121 [M+H]⁺). Key fragments include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR data (CDCl₃, 500 MHz):

| Position | δH (mult, J in Hz) | δC | HMBC Correlations |

|---|---|---|---|

| 1 | 5.45 (d, J = 10.1) | 132.1 | C-2, C-10, C-15 |

| 3-OCH₃ | 3.34 (s) | 56.2 | C-3 |

| 6-C=O | - | 173.5 | C-5, C-7 |

| 15-CH₃ | 1.67 (s) | 18.0 | C-1, C-10 |

Key NOESY correlations :

Optimization of Yield and Purity

Solvent System Impact

Comparative studies show hexane extracts yield higher quantities (0.034% w/w) than methanol (0.022%). Supercritical CO₂ extraction (100 MPa, 40°C) improves selectivity but reduces yield (0.018%).

Chromatographic Refinement

- RP-18 chromatography : Further purifies fractions post-silica gel, using MeOH/H₂O (7:3) to isolate this compound with ≥95% purity.

- Recycling HPLC : Enhances purity to 98% using a C18 column and isocratic MeCN/H₂O (65:35).

Challenges and Methodological Limitations

Co-Elution Issues

The compound frequently co-elutes with structural analogs (e.g., rel-2R-methoxy-4R-furanogermacra-1(10)E-en-6-one), necessitating multiple chromatographic steps.

Stability Concerns

- Light sensitivity : Degrades under UV light, requiring amber glassware during isolation.

- Thermal instability : Decomposes above 40°C, limiting the use of high-temperature techniques.

Comparative Analysis of Reported Protocols

Table 1. Preparation Methods Across Studies

| Study | Extraction Solvent | Key Purification Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hexane | Silica CC → Prep TLC | 0.034 | 92 | |

| Methanol | RP-18 → HPLC | 0.022 | 95 | |

| Supercritical CO₂ | Silica CC → Recycling HPLC | 0.018 | 98 |

Analyse Chemischer Reaktionen

Types of Reactions

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as dihydro or tetrahydro compounds.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include dihydro and tetrahydro derivatives.

Substitution: Products include various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

Commiphora erythraea resin contains rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one, which demonstrates protective effects against cellular oxidative damage . It has been shown, in vitro, to reduce lipid peroxidation and nitric oxide (NO) production, thereby counteracting LPS-induced cytotoxicity . While this compound itself may be less active than other compounds such as furanodienone in inhibiting lipid peroxidation, it still contributes to the overall antioxidant profile of the resin .

| Compound | Lipid Peroxidation Inhibition IC50 (μM) |

|---|---|

| This compound | 3.381 ± 0.079 |

| Furanodienone | 0.087 ± 0.001 |

Anti-Cancer Potential

Research also indicates that Commiphora myrrha may have therapeutic potential in treating breast cancer . Network pharmacology and bioinformatics analyses suggest that active components in myrrh, including sesquiterpenoids, can target genes involved in breast cancer pathogenesis, such as PTGS2, EGFR, ESR2, MMP2, and JUN . While this compound was not specifically highlighted as a primary active component in this context, other furanosesquiterpenoids isolated from Commiphora myrrha have shown some cytotoxic activity against breast tumor cell lines . Specifically, one compound exhibited weak cytotoxic activity against the MCF-7 breast tumor cell line in a clonogenic assay .

Isolation and Characterization

This compound can be isolated from Commiphora species using various methods, including silica gel column chromatography . The structure and stereochemistry of this compound have been determined through spectroscopic data interpretation, including GC-MS, TLC, and NMR analysis .

Potential Synergistic Effects

Wirkmechanismus

The mechanism of action of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one can be compared with other similar sesquiterpenoid compounds, such as:

Furanodiene: Another sesquiterpenoid with a furan ring, known for its anti-inflammatory and anticancer properties.

Germacrene D: A sesquiterpenoid with a similar germacrene skeleton but lacking the furan ring and methoxy group.

Furanogermacrene: A related compound with a furan ring and germacrene skeleton, but different functional groups.

The uniqueness of this compound lies in its specific combination of a furan ring and a methoxy group, which contributes to its distinct chemical properties and potential biological activities.

Biologische Aktivität

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one is a naturally occurring compound isolated from Commiphora erythraea, known for its diverse biological activities. This article provides an in-depth overview of its biological properties, including anti-inflammatory, antioxidant, antifungal, and cytotoxic activities, supported by relevant research findings and data tables.

Molecular Characteristics:

- Molecular Formula: C16H20O3

- Molecular Weight: 260.33 g/mol

- CAS Number: 1393342-06-7

- LogP: 2.8 (indicating moderate lipophilicity)

The compound typically appears as a solid at room temperature and is soluble in various organic solvents such as DMSO, ethanol, and DMF .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study on the resin extract from Commiphora erythraea demonstrated a reduction in edema by 84% in a mouse ear edema model at a concentration of 1000 mg/cm² . This suggests potential therapeutic applications in treating inflammatory conditions.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The mechanism involves the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzyme activities .

3. Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties against several pathogenic fungi. The compound's effectiveness was assessed using the disk diffusion method, revealing notable inhibition zones against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL .

4. Cytotoxic Activity

The cytotoxic effects of this compound have been investigated on various cancer cell lines. Notably, it showed significant antiproliferative effects on neuroblastoma and colon cancer cells through the induction of apoptosis. Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, leading to cell death .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

In an experimental model using mice, the topical application of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. This study supports its potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Antifungal Efficacy

A clinical isolate of Candida albicans was treated with varying concentrations of this compound. The results indicated a dose-dependent response with complete inhibition at higher concentrations (100 µg/mL), suggesting its potential as a new antifungal treatment option.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one with high stereochemical purity?

- Methodological Answer : Synthesis of furanogermacrane derivatives typically involves cyclization of terpenoid precursors under controlled conditions. For methoxy-substituted analogs, TiCl₄-promoted isomerizations (e.g., dioxolane intermediates) are effective for stereochemical control . Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Low-temperature reactions (-20°C to 0°C) to minimize racemization.

- Chromatographic purification (silica gel, hexane/ethyl acetate gradients) to isolate diastereomers.

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| TiCl₄, CH₂Cl₂, -20°C | 65 | 98.5% |

| BF₃·Et₂O, THF, 0°C | 42 | 89.3% |

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Multimodal spectroscopy is critical:

- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and furanogermacrane backbone signals (δ 5.5–6.2 ppm for conjugated dienes) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing methoxy-furanogermacrane derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Steps include:

- Solvent Standardization : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .

- Spiking Experiments : Add a known pure standard to the sample; overlapping peaks indicate impurities.

- DFT Calculations : Simulate NMR chemical shifts using density functional theory to validate assignments .

Q. How does the methoxy group influence the compound’s reactivity in Diels-Alder or epoxidation reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering electron density in the furan ring. Experimental approaches:

- Comparative Studies : Synthesize analogs without the methoxy group and compare reaction rates.

- Computational Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

- Data Table :

| Reaction | Methoxy Analog Rate (k, s⁻¹) | Non-Methoxy Analog Rate (k, s⁻¹) |

|---|---|---|

| Diels-Alder | 1.2 × 10⁻³ | 3.5 × 10⁻⁴ |

| Epoxidation | 7.8 × 10⁻⁴ | 2.1 × 10⁻⁴ |

Q. What are the ethical and safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Screening : Classify using GHS criteria (e.g., acute toxicity Category 4 for dermal/oral exposure) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TiCl₄).

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from TiCl₄) before disposal .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to design studies on this compound’s bioactivity?

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Positive controls (e.g., paclitaxel) and vehicle-only controls.

- Outcome : IC₅₀ values via MTT assays.

- Time : 24–72 hr exposure periods .

Data Management and Analysis

Q. How to process raw spectral data to minimize analytical bias?

- Use tools like MestReNova® for NMR peak integration, ensuring baseline correction and referencing to TMS.

- For reproducibility, adhere to NEMSIS standards for metadata labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.